molecular formula C18H15N3O3 B4381376 N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B4381376
M. Wt: 321.3 g/mol
InChI Key: BZCNXVUJSYMVSV-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes an isoxazole ring, a phenyl group, and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide has been investigated for its potential as a therapeutic agent in various conditions:

  • Antimicrobial Activity : Studies have shown that derivatives of oxazole compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the acetamido group enhances its bioactivity, making it a candidate for developing new antibiotics .
CompoundActivityTarget Organisms
This compoundAntibacterialE. coli, S. aureus

Anticancer Research

Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis (programmed cell death). It is being studied for its effects on various cancer cell lines, with preliminary results suggesting promising anticancer activity .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. It has been shown to stimulate the proliferation of retinal precursor cells, indicating its potential use in treating conditions like retinitis pigmentosa .

Case Study 1: Antimicrobial Evaluation

In a study published in Molecules, a series of oxazole derivatives were synthesized and evaluated for their antimicrobial properties. This compound demonstrated significant activity against several bacterial strains, suggesting its utility in developing new antimicrobial agents .

Case Study 2: Neuroprotective Applications

A patent application highlighted the use of similar oxazole derivatives in treating retinal diseases. The compounds were shown to promote retinal cell survival and proliferation in vitro, indicating their potential therapeutic applications for degenerative eye diseases .

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its isoxazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C16H14N2O3\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxazole ring and the acetamide group are crucial for its activity, influencing its binding affinity to target proteins and enzymes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : It has been evaluated for its potential as an anticancer agent. Studies have shown that derivatives of oxazole compounds can induce apoptosis in cancer cells, with some exhibiting IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the phenyl groups enhances its lipophilicity, which may contribute to its ability to penetrate bacterial membranes .
  • Enzyme Inhibition : this compound acts as an inhibitor for certain enzymes involved in metabolic pathways, including acetyl-CoA carboxylase (ACC), which is a target for obesity and metabolic syndrome treatments .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the phenyl and acetamide groups can significantly alter the biological activity of the compound. For instance:

ModificationEffect on Activity
Addition of halogensIncreased potency against certain cancer cell lines
Variation in alkyl substituentsAltered pharmacokinetic properties
Changes in the oxazole ring structureEnhanced enzyme inhibition capabilities

These findings suggest that careful optimization of the chemical structure can lead to more effective therapeutic agents.

Case Study 1: Anticancer Evaluation

In a study involving various oxazole derivatives, this compound was tested against human colorectal cancer cells. The compound demonstrated significant cytotoxicity with an EC50 value comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated that it exhibited potent antibacterial effects, particularly against resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Research Findings

Recent research highlights the potential therapeutic applications of this compound. Key findings include:

  • In vitro Studies : Demonstrated significant inhibition of cancer cell proliferation.
  • In vivo Studies : Preliminary animal studies suggest favorable pharmacokinetics and bioavailability .
  • Synergistic Effects : When combined with other agents, enhanced efficacy was observed, suggesting potential for combination therapies in cancer treatment .

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-12(22)19-14-7-9-15(10-8-14)20-18(23)16-11-17(24-21-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCNXVUJSYMVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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